1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Indole Derivative Preparation: Synthesis of 2-Methylindole through Fischer indole synthesis.
Coupling Reactions: Coupling of the thiazole and indole derivatives using reagents like carbodiimides or other coupling agents.
Urea Formation: Reaction of the intermediate with isocyanates or carbamoyl chlorides to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactivity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
Uniqueness
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(m-tolyl)urea might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-6-5-8-17(10-14)23-21(28)25-22-24-18(13-29-22)12-20(27)26-15(2)11-16-7-3-4-9-19(16)26/h3-10,13,15H,11-12H2,1-2H3,(H2,23,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRSFWBTYGCQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.